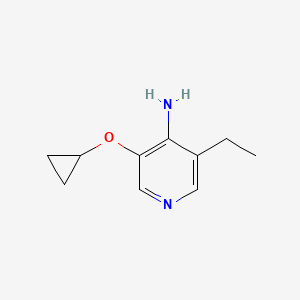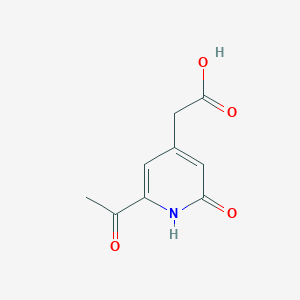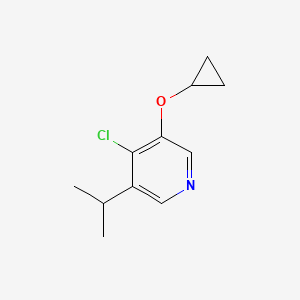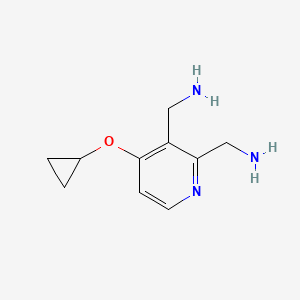
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group and two methanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxypyridine-2,3-diyl)dimethanamine typically involves the reaction of 4-cyclopropoxypyridine with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted in polar solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyridine compounds .
Scientific Research Applications
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxypyridine-2,3-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropoxypyridine-3,4-diyl)dimethanamine: Similar structure but with different substitution pattern on the pyridine ring.
(1,2,4,5-Tetrazine-3,6-diyl)dimethanamine: Different heterocyclic core but similar functional groups.
Uniqueness
(4-Cyclopropoxypyridine-2,3-diyl)dimethanamine is unique due to its specific substitution pattern and the presence of both cyclopropoxy and methanamine groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
[2-(aminomethyl)-4-cyclopropyloxypyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H15N3O/c11-5-8-9(6-12)13-4-3-10(8)14-7-1-2-7/h3-4,7H,1-2,5-6,11-12H2 |
InChI Key |
JJHWIDXDDNLGMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C(=NC=C2)CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


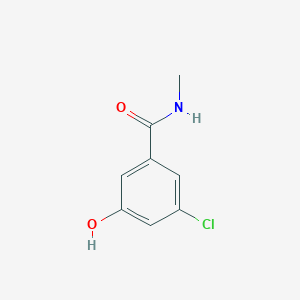
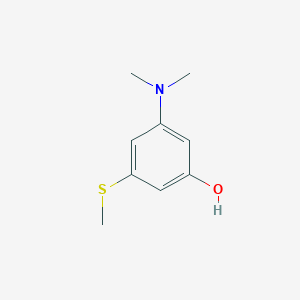
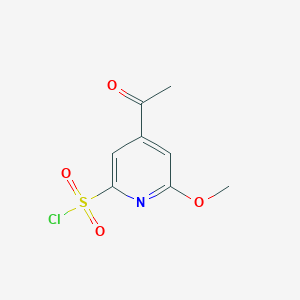
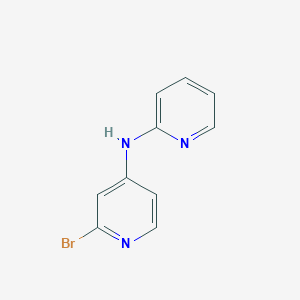
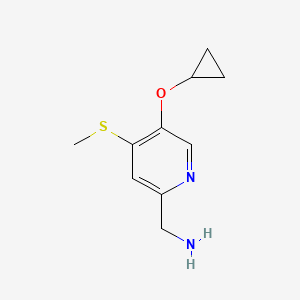
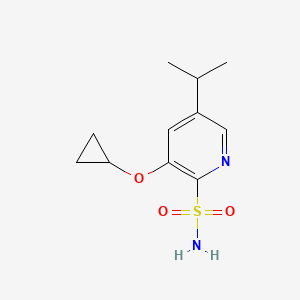
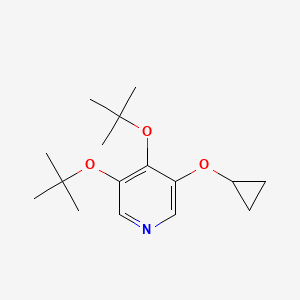
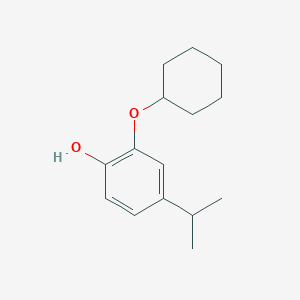
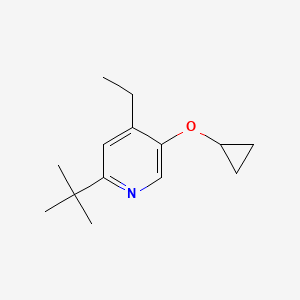
![1-[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14836009.png)
